Acetyl Dipeptide-3 Aminohexanoate

Catalog No.
S12840908
CAS No.
M.F
C17H32N6O5
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl Dipeptide-3 Aminohexanoate

Product Name

Acetyl Dipeptide-3 Aminohexanoate

IUPAC Name

(2S)-2-[6-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]propanoic acid

Molecular Formula

C17H32N6O5

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C17H32N6O5/c1-11(16(27)28)22-14(25)8-4-3-5-9-20-15(26)13(23-12(2)24)7-6-10-21-17(18)19/h11,13H,3-10H2,1-2H3,(H,20,26)(H,22,25)(H,23,24)(H,27,28)(H4,18,19,21)/t11-,13-/m0/s1

InChI Key

QOBKQDFOBQKKKV-AAEUAGOBSA-N

SMILES

Array

Canonical SMILES

CC(C(=O)O)NC(=O)CCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Acetyl Dipeptide-3 Aminohexanoate, also known by its trade name Bodyfensine, is a synthetic tripeptide composed of the amino acids arginine, alanine, and 6-aminohexanoic acid. Its molecular formula is C17H32N6O5C_{17}H_{32}N_{6}O_{5} with a molecular weight of approximately 400.64 g/mol. This compound has been developed through combinatorial chemistry techniques to enhance skin defenses against microbial invasion, particularly beneficial for acne-prone skin and other dermatological conditions .

Involving Acetyl Dipeptide-3 Aminohexanoate include peptide bond formation and hydrolysis. Under physiological conditions, it remains relatively stable, which is crucial for its application in cosmetic formulations. The synthesis of this peptide involves the reaction of acetic acid with Dipeptide-3 and 6-aminohexanoic acid, resulting in a compound that retains its bioactive properties .

Acetyl Dipeptide-3 Aminohexanoate exhibits significant biological activity by stimulating the expression of human beta-defensins 2 and 3 (hBD-2 and hBD-3). These defensins play a critical role in the skin's innate immune response, enhancing the skin's antimicrobial properties and promoting a balanced microbiome. Studies indicate that this peptide can increase defensin production by keratinocytes by approximately 26% for hBD-2 and 10% for hBD-3, thereby reducing the risk of infections such as acne .

The synthesis of Acetyl Dipeptide-3 Aminohexanoate typically involves solid-phase peptide synthesis or liquid-phase synthesis methods. The process begins with the assembly of the amino acid sequence on a solid support, followed by acetylation to introduce the acetyl group. This method allows for high purity and yields suitable for cosmetic applications . The compound is generally produced under controlled conditions to maintain its stability and efficacy.

Acetyl Dipeptide-3 Aminohexanoate is primarily used in cosmetic formulations aimed at improving skin health. Its applications include:

  • Skin Care Products: Enhances the skin's natural defenses, particularly beneficial for acne-prone skin.
  • Wound Healing: Promotes recovery by stimulating antimicrobial peptide production.
  • Oral Care: Can be incorporated into oral hygiene products to enhance microbial defense when used at temperatures below 40°C .

Several compounds share similarities with Acetyl Dipeptide-3 Aminohexanoate in terms of structure and function. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Acetyl Hexapeptide-3HexapeptideKnown as Argireline; primarily used for anti-wrinkle effects .
Acetyl Dipeptide-1 Cetyl EsterDipeptideFocuses on skin hydration and barrier repair .
Acetyl Heptapeptide-9HeptapeptideKnown for anti-aging properties; enhances collagen synthesis .
Acetyl Dipeptide-2DipeptideTargets skin elasticity improvement .

Acetyl Dipeptide-3 Aminohexanoate stands out due to its specific action on beta-defensins, enhancing the skin's innate immunity rather than merely focusing on anti-aging or hydration effects. This makes it particularly valuable in formulations aimed at treating acne-prone or sensitive skin conditions .

Acetyl Dipeptide-3 Aminohexanoate demonstrates significant regulatory effects on human beta-defensin expression in keratinocytes, serving as a key modulator of innate immune responses [1]. The compound enhances the expression of human beta-defensin-2 (hBD-2) by twenty-six percent and human beta-defensin-3 (hBD-3) by ten percent, respectively, when applied to keratinocyte cultures [1]. This differential enhancement pattern reflects the distinct regulatory mechanisms governing each defensin subtype and their respective roles in cutaneous immunity.

The molecular basis for hBD-2 expression enhancement involves synergistic regulation through both Nuclear Factor-kappa B (Nuclear Factor-kappa B) and Mitogen-Activated Protein Kinase/Activator Protein-1 (Mitogen-Activated Protein Kinase/Activator Protein-1) pathways [2]. Nuclear Factor-kappa B activation requires the phosphorylation and subsequent degradation of Inhibitor kappa B, enabling nuclear translocation of the Nuclear Factor-kappa B complex and transcriptional activation of antimicrobial peptide genes [3]. The canonical Nuclear Factor-kappa B pathway involves Inhibitor kappa B kinase beta-mediated phosphorylation of serine residues at positions thirty-two and thirty-six in Inhibitor kappa B, triggering polyubiquitination and rapid proteasomal degradation [3]. This process exposes the nuclear localization signal on p65 and p50 subunits, facilitating nuclear translocation and gene transcription [3].

Human beta-defensin-2 expression demonstrates particular sensitivity to Nuclear Factor-kappa B-mediated transcriptional control, with the pathway serving as a central regulator of its induction [4] [2]. The synergistic involvement of Mitogen-Activated Protein Kinase/Activator Protein-1 signaling provides additional regulatory control, with both pathways contributing to the observed twenty-six percent increase in hBD-2 expression following Acetyl Dipeptide-3 Aminohexanoate treatment [1] [2].

In contrast, human beta-defensin-3 expression operates through a distinct regulatory mechanism that is independent of Nuclear Factor-kappa B signaling and relies exclusively on an Epidermal Growth Factor Receptor/Mitogen-Activated Protein Kinase/Activator Protein-1-dependent pathway [2]. This pathway involves Epidermal Growth Factor Receptor transactivation, which initiates downstream Mitogen-Activated Protein Kinase signaling cascades leading to Activator Protein-1 activation [2]. Transforming Growth Factor-alpha serves as the critical ligand mediating Epidermal Growth Factor Receptor activation in this context, as demonstrated through blocking antibody studies that confirmed Transforming Growth Factor-alpha involvement in Epidermal Growth Factor Receptor-mediated hBD-3 upregulation [2].

The antimicrobial activity profiles of the induced defensins reflect their structural and functional differences. Human beta-defensin-2 exhibits primary activity against Gram-negative bacteria and yeasts, particularly under low ionic strength conditions [5] [6]. Human beta-defensin-3 demonstrates broader spectrum antimicrobial activity, displaying salt-insensitive microbicidal effects against yeasts, Gram-negative bacteria, Gram-positive bacteria, and multi-resistant bacterial strains at low micromolar concentrations [5] [6]. This enhanced potency and broader spectrum activity of hBD-3 contributes significantly to the overall antimicrobial protection provided by Acetyl Dipeptide-3 Aminohexanoate treatment.

Table 1: Human Beta-Defensin Expression Modulation by Acetyl Dipeptide-3 Aminohexanoate

Beta-Defensin TypeExpression Increase (%)Primary Cell TypeSignaling Pathway InvolvementAntimicrobial Target Spectrum
Human Beta-Defensin-2 (hBD-2)26KeratinocytesNuclear Factor-kappa B and Mitogen-Activated Protein Kinase/Activator Protein-1Gram-negative bacteria, yeasts
Human Beta-Defensin-3 (hBD-3)10KeratinocytesEpidermal Growth Factor Receptor/Mitogen-Activated Protein Kinase/Activator Protein-1Gram-positive and Gram-negative bacteria, yeasts, multi-resistant bacteria

Keratinocyte Signaling Pathways and Antimicrobial Peptide Regulation

The molecular mechanisms underlying antimicrobial peptide regulation in keratinocytes involve complex signaling networks that integrate pathogen recognition, cellular stress responses, and growth factor signaling [7]. Keratinocytes express multiple pattern recognition receptors, including Toll-like receptors, which initiate signaling cascades upon bacterial encounter [8]. Toll-like Receptor 2 activation by bacterial components triggers recruitment of the adapter protein Myeloid differentiation factor 88, leading to Nuclear Factor-kappa B pathway activation and subsequent antimicrobial peptide induction [8].

The Nuclear Factor-kappa B canonical pathway represents a central hub for antimicrobial peptide transcriptional control [3] [9]. Upon activation, the Inhibitor kappa B kinase complex phosphorylates Inhibitor kappa B proteins, marking them for ubiquitin-mediated degradation [3]. The liberated Nuclear Factor-kappa B dimers, primarily p50-p65 heterodimers, translocate to the nucleus where they bind to specific DNA sequences in the promoter regions of antimicrobial peptide genes [3]. Nuclear Factor-kappa B transcriptional activity undergoes further regulation through phosphorylation and acetylation modifications on the p65 subunit, affecting DNA binding affinity and interactions with transcriptional co-activators such as CREB-binding protein/p300 [3].

Mitogen-Activated Protein Kinase signaling pathways, particularly the Extracellular Signal-Regulated Kinase 1/2 cascade, provide complementary regulatory control over antimicrobial peptide expression [8] [10]. Extracellular Signal-Regulated Kinase 1/2 activation occurs through phosphorylation cascades initiated by various stimuli, including growth factors, cytokines, and bacterial products [10]. The activated Extracellular Signal-Regulated Kinase 1/2 phosphorylates multiple downstream targets, including transcription factors and regulatory proteins that modulate antimicrobial peptide gene expression [10]. This pathway demonstrates particular importance in mediating keratinocyte migration and wound healing responses, which often coincide with antimicrobial peptide upregulation [10].

Epidermal Growth Factor Receptor transactivation represents a specialized mechanism for selective antimicrobial peptide regulation, particularly relevant for human beta-defensin-3 expression [2]. This pathway involves ligand-independent activation of Epidermal Growth Factor Receptor through intracellular signaling events, often mediated by metalloprotease-dependent cleavage of membrane-bound growth factor precursors [2]. The activated Epidermal Growth Factor Receptor initiates downstream signaling through Mitogen-Activated Protein Kinase pathways, ultimately leading to Activator Protein-1 activation and selective gene transcription [2].

Toll-like Receptor 3 signaling provides an alternative pathway for antimicrobial peptide regulation, particularly in response to viral infections [11]. Unlike other Toll-like receptors, Toll-like Receptor 3 depends entirely on the Toll-interleukin-1 receptor-domain-containing adaptor-inducing interferon-beta adapter protein for downstream signaling [11]. This pathway activates both Nuclear Factor-kappa B and Interferon Regulatory Factor 3/7, leading to the production of type I interferons, pro-inflammatory cytokines, and antimicrobial peptides [11].

The integration of these signaling pathways allows keratinocytes to mount appropriate antimicrobial responses tailored to specific threats. Cross-talk between pathways enables fine-tuning of the antimicrobial peptide response, with different combinations of signals producing distinct patterns of peptide expression [7]. This regulatory complexity ensures that antimicrobial peptide production matches the nature and severity of the microbial challenge while minimizing unnecessary inflammatory responses [7].

Table 2: Keratinocyte Signaling Pathways Involved in Antimicrobial Peptide Regulation

Signaling PathwayPrimary FunctionDownstream EffectsRegulatory Mechanism
Nuclear Factor-kappa B Canonical PathwayTranscriptional activation of antimicrobial peptidesIncreased hBD-2 and inflammatory cytokine productionInhibitor kappa B degradation and nuclear translocation
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase 1/2Cell migration and proliferation signalingEnhanced keratinocyte migration and wound healingPhosphorylation cascade activation
Epidermal Growth Factor Receptor TransactivationGrowth factor-mediated defensin expressionSelective hBD-3 expression enhancementReceptor tyrosine kinase activation
Toll-like Receptor 2 SignalingPathogen recognition and immune activationBroad antimicrobial peptide inductionMyeloid differentiation factor 88 adapter recruitment
Transforming Growth Factor-alpha Mediated PathwayEpidermal Growth Factor Receptor ligand activationSpecific hBD-3 upregulationAutocrine growth factor signaling

Microbiome Equilibrium: Commensal-Pathogen Interaction Dynamics

The maintenance of skin microbiome equilibrium represents a critical aspect of cutaneous health, involving complex interactions between commensal microorganisms, pathogenic species, and host antimicrobial peptides [12] [13]. Commensal bacteria play essential roles in educating the immune system and providing colonization resistance against pathogenic invaders [12]. The production of bacteriocins by native species serves as a natural defense mechanism, with these peptides being recognized by keratinocytes and contributing to immune system education [12].

Staphylococcus epidermidis exemplifies the beneficial functions of commensal microorganisms in maintaining skin health [12] [14]. This organism induces expression of beta-defensin peptide families, particularly human beta-defensin-2, contributing to the antimicrobial peptide repertoire available for pathogen defense [12]. Staphylococcus epidermidis activates gamma-delta T cells and upregulates perforin-2, an antimicrobial peptide with unique properties against intracellular pathogens [14]. The organism also promotes wound repair processes and maintains skin homeostasis through multiple mechanisms [15].

Cutibacterium acnes represents another critical commensal organism that contributes to skin homeostasis through diverse mechanisms [16] [17]. This lipophilic bacterium produces short-chain fatty acids through fermentation processes, which serve multiple beneficial functions [14]. These metabolites inhibit histone deacetylases 8 and 9, promote fatty acid receptor activation, and induce cytokine activation through Toll-like Receptor 2 and Toll-like Receptor 3 signaling pathways [14]. Short-chain fatty acids also limit biofilm formation by other bacterial species, including Staphylococcus epidermidis, thereby maintaining microbial balance [14].

The metabolic activities of Cutibacterium acnes contribute significantly to skin acidification through the production of propionic acid from triglyceride metabolism [18]. This acidification creates an environment that limits the growth of pathogenic bacteria, particularly Staphylococcus aureus [18]. The organism also increases production of skin ceramides and contributes to epidermal barrier development [18]. However, dysbiosis involving Cutibacterium acnes can lead to inflammatory responses, particularly when certain virulent strains predominate [17].

Corynebacterium species provide additional beneficial functions through immune system modulation [18]. These bacteria promote Interleukin-23 signaling and induce Interleukin-17A gamma-delta T cells in the dermis, which recruit immune cells and enhance pathogen clearance [18]. The genus demonstrates lower abundance in atopic dermatitis patients, suggesting its importance in maintaining healthy skin immunity [18].

Staphylococcus hominis contributes to colonization resistance through direct antagonistic effects against Staphylococcus aureus [15]. This organism produces antimicrobial compounds that inhibit pathogen growth and maintains microbiome balance through competitive exclusion mechanisms [15]. The presence of anti-Staphylococcus aureus activity among commensal staphylococci represents a crucial defense mechanism against pathogenic colonization [18].

The disruption of commensal-pathogen equilibrium leads to dysbiosis, characterized by reduced microbial diversity and expansion of potentially harmful species [19] [18]. Dysbiotic conditions often involve decreased abundance of beneficial commensals and overgrowth of opportunistic pathogens such as Staphylococcus aureus [18]. This imbalance compromises the skin's natural defense systems and increases susceptibility to infections and inflammatory conditions [18].

Antimicrobial peptides play crucial roles in shaping and maintaining microbiome composition [13] [20]. These peptides exhibit differential antimicrobial activity against various microbial species, allowing for selective pressure that favors beneficial commensals while suppressing pathogenic organisms [13]. The fine-tuned interaction between antimicrobial peptides and the microbiota creates a balanced ecosystem that supports skin health [13] [20].

Table 3: Microbiome Equilibrium Maintenance Mechanisms

Commensal OrganismBeneficial FunctionPathogen TargetAntimicrobial MechanismDysbiosis Consequence
Staphylococcus epidermidisBeta-defensin induction and wound repair promotionEscherichia coli and Staphylococcus aureusDirect antimicrobial peptide stimulationIncreased susceptibility to infections
Cutibacterium acnesShort-chain fatty acid production and skin acidificationStaphylococcus aureus and pathogenic bacteriaFree fatty acid production and biofilm inhibitionReduced skin barrier function
Corynebacterium speciesInterleukin-23 signaling and Interleukin-17A gamma-delta T cell inductionVarious skin pathogensImmune cell recruitment and activationImpaired immune response
Staphylococcus hominisStaphylococcus aureus growth inhibitionStaphylococcus aureusCompetitive exclusion and metabolite productionPathogen overgrowth

XLogP3

-1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

400.24341814 Da

Monoisotopic Mass

400.24341814 Da

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

Explore Compound Types